molecular formula C7H7F4N3O B1492725 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide CAS No. 2098101-51-8

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B1492725
CAS No.: 2098101-51-8
M. Wt: 225.14 g/mol
InChI Key: FVRBNMYSHYFOIJ-UHFFFAOYSA-N
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Description

The 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a high-purity chemical reagent designed for research and development applications. This compound belongs to a class of 1H-pyrazole-5-carboxamide derivatives which have demonstrated significant potential in various scientific fields. In medicinal chemistry, analogs of this scaffold are recognized as potent activators of the M2 isoform of pyruvate kinase (PKM2), a key regulator in cancer cell metabolism. Modulating PKM2 activity presents a novel strategy for investigating anticancer therapies that target the characteristic Warburg effect in proliferating cells . Concurrently, the 1H-pyrazole-5-carboxamide core structure is also explored extensively in agrochemical research. Structural analogs have shown promising fungicidal activity against pathogens like Erysiphe graminis and potent insecticidal efficacy against pests such as Aphis fabae , in some cases outperforming commercial standards . The unique 3-(trifluoromethyl) group is a common bioisostere that often enhances the biological activity and metabolic stability of lead compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to leverage this compound as a key intermediate or precursor for further rational design and synthesis of novel active molecules.

Properties

IUPAC Name

2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F4N3O/c8-1-2-14-4(6(12)15)3-5(13-14)7(9,10)11/h3H,1-2H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRBNMYSHYFOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CCF)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Pyrazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific pyrazole derivative, summarizing research findings, case studies, and relevant data.

  • Molecular Formula : C8H8F4N4O
  • Molecular Weight : 238.17 g/mol
  • CAS Number : 2098107-32-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound has shown potential in several therapeutic areas:

1. Anticancer Activity

Research indicates that pyrazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells.

  • Case Study : A derivative with a comparable structure was tested against non-small cell lung cancer (NSCLC) and colon cancer cell lines, showing IC50 values in the low micromolar range (0.08–12.07 mM) .

2. Anti-inflammatory Effects

The pyrazole scaffold is often associated with anti-inflammatory properties. Some derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha.

  • Research Findings : In one study, a related compound inhibited LPS-induced TNF-alpha release in whole blood by 97.7% at a concentration of 10 mM . This suggests that similar mechanisms could be expected from this compound.

The mechanism by which pyrazole derivatives exert their biological effects often involves interaction with specific molecular targets:

  • Tubulin Inhibition : Some pyrazole derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
  • Cytokine Modulation : The modulation of signaling pathways related to inflammation and cancer progression is another critical aspect of their activity .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against NSCLC and colon cancer
Anti-inflammatoryInhibition of TNF-alpha release
Tubulin inhibitionCell cycle arrest in G2/M phase

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties
Research has indicated that pyrazole derivatives, including 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, exhibit antiviral activity. A study highlighted the compound's potential as a non-nucleoside inhibitor of viral RNA-dependent RNA polymerase, which is crucial for the replication of viruses such as the measles virus. The structure-activity relationship (SAR) studies showed that modifications to the pyrazole ring can enhance antiviral potency while maintaining low cytotoxicity levels .

Anti-inflammatory Activity
The incorporation of trifluoromethyl groups in pyrazole derivatives has been associated with improved anti-inflammatory effects. Compounds similar to this compound have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief, making these compounds valuable in developing anti-inflammatory medications .

Anticancer Research
Pyrazole compounds are also being investigated for their anticancer properties. The unique electronic and steric properties imparted by the trifluoromethyl group can enhance the interaction of these compounds with biological targets involved in cancer progression. Studies have shown that certain pyrazole derivatives exhibit selective cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents in oncology .

Agrochemical Applications

Pesticidal Activity
The compound has been explored for its potential use in agrochemicals, particularly as a pesticide. Pyrazole derivatives are known for their efficacy against a variety of pests and pathogens. The structural characteristics of this compound suggest it could serve as a lead compound for developing new pesticides that are both effective and environmentally friendly .

Material Science Applications

Fluorinated Materials
The presence of fluorine atoms in this compound enhances its lipophilicity and thermal stability, making it suitable for applications in materials science. Fluorinated compounds are often used to modify surface properties and improve the performance of polymers and coatings. This compound could be utilized to create advanced materials with tailored properties for specific industrial applications .

Case Studies

StudyFocusFindings
Antiviral Activity Evaluation of pyrazole carboxamide derivativesIdentified as non-nucleoside inhibitors; maintained low cytotoxicity while exhibiting antiviral potency against measles virus .
Anti-inflammatory Effects COX-2 inhibition studiesDemonstrated significant inhibition of COX-2, suggesting potential as an anti-inflammatory agent .
Pesticidal Efficacy Testing against agricultural pestsShowed effective pest control properties, indicating suitability for agrochemical applications .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Selected Pyrazole Carboxamides
Compound Name Position 1 Substituent Position 3 Substituent Position 5 Substituent Key Applications/Activities References
Target Compound 2-Fluoroethyl Trifluoromethyl Carboxamide Potential anticoagulant/antiviral (inferred)
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide Methyl Trifluoromethyl 3-Chlorophenyl carboxamide Insecticidal activity (anthranilic diamide class)
Razaxaban (DPC 906) 3'-Aminobenzisoxazol-5'-yl Trifluoromethyl 2-Fluorophenyl carboxamide Factor Xa inhibitor (anticoagulant)
1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide 2-Fluoroethyl Thiophen-3-yl Carboxamide Undisclosed (structural analog)
Berotralstat (Orladeyo®) 3-(Aminomethyl)phenyl Trifluoromethyl 2-Fluorophenyl carboxamide Plasma kallikrein inhibitor (hereditary angioedema)
Key Observations:
  • Substituent Flexibility : The 2-fluoroethyl group in the target compound may enhance metabolic stability compared to methyl substituents (e.g., in insecticidal analogs) by reducing oxidative degradation .
  • Trifluoromethyl Role : The trifluoromethyl group at position 3 is conserved in anticoagulant agents (e.g., Razaxaban) and insecticidal compounds, suggesting its role in hydrophobic interactions and target binding .
  • Carboxamide Variations : The carboxamide group’s substitution (e.g., aryl vs. alkyl) influences target specificity. For example, Razaxaban’s 2-fluorophenyl carboxamide contributes to Factor Xa binding, while anthranilic diamides use chlorophenyl groups for insecticidal activity .
Anticoagulant Activity:
  • Razaxaban (DPC 906): Exhibits an IC50 of 0.2 nM against Factor Xa, with >10,000-fold selectivity over thrombin and plasma kallikrein. The 3'-aminobenzisoxazole substituent optimizes binding to the S1 pocket of Factor Xa .
  • Berotralstat: Inhibits plasma kallikrein (Ki = 1.4 nM) and is approved for hereditary angioedema. Its 3-(aminomethyl)phenyl group enhances bioavailability .
Antiviral Activity:
  • 1-Methyl-N-(4-(Piperidin-1-ylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (1a) : Shows EC50 = 1.2 µM against measles virus (MV) with a selectivity index (SI) >83, attributed to the sulfonamide group’s interaction with the viral polymerase .
Insecticidal Activity:
  • Anthranilic Diamides: Derivatives with 1-aryl-3-(trifluoromethyl)pyrazole carboxamides (e.g., Chlorantraniliprole) target insect ryanodine receptors. Substitutions at position 1 (e.g., chlorophenyl) improve ovicidal activity .

Preparation Methods

Trifluoromethylation and Pyrazole Formation

Recent advances have demonstrated efficient one-pot syntheses of trifluoromethyl-substituted pyrazoles using trifluoromethylhydrazine derivatives and various carbonyl compounds (dialdehydes, diketones, ketoesters) under acidic conditions to suppress side reactions such as des-CF3 decomposition products. This method provides access to N-trifluoromethyl pyrazoles with good yields and regioselectivity.

Another approach involves the dual incorporation of trifluoromethyl and cyano groups into pyrazole precursors via reactions of 1,1-dicyanoalkenes with trifluoromethylated reagents in tetrahydrofuran with TMEDA as a base, followed by workup and purification by chromatography.

Introduction of the 2-Fluoroethyl Group and Carboxamide Formation

Carboxamide Synthesis from Pyrazole-4-Carboxylic Acid Esters

Representative Synthetic Route for 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Based on the literature, a plausible synthetic sequence is:

Step Reaction Conditions Yield / Notes
1 Synthesis of 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid or ester One-pot cyclization of trifluoromethylhydrazine with suitable ketoester or diketone under acidic conditions (e.g., DCM + strong acid) Moderate to high yields; regioselective formation of pyrazole ring
2 Conversion of carboxylic acid to acid chloride Treatment with thionyl chloride (SOCl2), no isolation of acid chloride Quantitative conversion, suitable for amide coupling
3 Coupling with 2-fluoroethylamine Reaction of acid chloride with 2-fluoroethylamine under controlled conditions High yield, formation of this compound
4 Purification Column chromatography or crystallization High purity product obtained

Alternative and Supporting Methods

  • Microwave-Assisted Synthesis: Microwave irradiation at 90–120 °C can accelerate amide bond formation from carbamates and amines in NMP solvent, enhancing reaction efficiency.

  • Lewis Acid Catalysis: Use of Lewis acids in amide formation improves reaction rates and selectivity when converting esters to amides with fluoroalkyl amines.

  • Regioisomer Separation: When regioisomeric mixtures of trifluoromethyl pyrazoles are formed, separation can be achieved by distillation under controlled pressure and temperature conditions based on boiling point differences.

Data Table: Summary of Key Reaction Parameters and Yields

Step Intermediate / Reagent Reagents & Conditions Yield (%) Notes
Pyrazole formation Di-Boc trifluoromethylhydrazine + diketone DCM + strong acid, room temp 60–85 Suppresses des-CF3 side products
Acid chloride formation Pyrazole-5-carboxylic acid SOCl2, room temp, no isolation ~Quantitative Ready for amide coupling
Amide coupling Acid chloride + 2-fluoroethylamine Base (e.g., DIEA), NMP, microwave 90 °C 90–96 High purity, direct use in next step
Purification Crude product Column chromatography or recrystallization >95 purity Essential for pharmaceutical-grade compound

Research Findings and Notes

  • The stability of trifluoromethylhydrazine intermediates is limited in solution (half-life ~6 h), necessitating timely processing to avoid decomposition.

  • The use of strong acids in dichloromethane solvent is critical to maximize yield and prevent side reactions during pyrazole ring formation.

  • The amide formation step benefits from microwave-assisted heating, which reduces reaction time significantly compared to conventional heating.

  • The regioselectivity of trifluoromethyl substitution on the pyrazole ring is generally high (>90%), but purification techniques are necessary to isolate the desired isomer.

Q & A

Q. What are the optimal synthetic routes for 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis of pyrazole derivatives often involves multi-step reactions. For example, trifluoromethylation can be achieved using trifluoromethyl chloride under alkaline conditions, while fluorinated alkyl groups (e.g., 2-fluoroethyl) are introduced via nucleophilic substitution or alkylation reactions. Key parameters include:
  • Temperature control (e.g., 0–5°C for halogenation steps to prevent side reactions) .
  • Solvent selection (e.g., dichloromethane for cyclocondensation, DMF for coupling reactions) .
  • Catalysts (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling to attach aryl groups) .
    Yield optimization requires iterative adjustments, such as stoichiometric ratios of precursors (e.g., 1.1 equivalents of fluorinating agents to minimize unreacted intermediates) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer:
  • NMR Spectroscopy:
  • ¹H NMR identifies protons on the pyrazole ring (δ 6.5–8.5 ppm) and fluorinated groups (e.g., 2-fluoroethyl: δ 4.5–5.5 ppm for CH₂F) .
  • ¹⁹F NMR confirms trifluoromethyl (-CF₃: δ -60 to -70 ppm) and fluoroethyl groups .
  • X-ray Crystallography: Resolves spatial arrangement, bond angles, and confirms regiochemistry (e.g., pyrazole N1-substitution vs. N2) .
  • IR Spectroscopy: Detects carboxamide C=O stretching (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer:
  • Enzyme Inhibition Assays: Test against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential) using fluorogenic substrates .
  • Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
  • Microbial Susceptibility Tests: Agar dilution methods for antifungal/antibacterial activity (e.g., Candida albicans, E. coli) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorinated substituents) influence its pharmacokinetic properties and target binding?

  • Methodological Answer:
  • Lipophilicity Adjustments: Replace the 2-fluoroethyl group with a longer fluorinated chain (e.g., 3-fluoropropyl) to enhance membrane permeability (logP calculations via HPLC) .
  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with protein targets (e.g., COX-2 active site). The trifluoromethyl group may enhance van der Waals interactions in hydrophobic pockets .
  • Metabolic Stability: Assess using liver microsome assays; fluorination typically reduces CYP450-mediated oxidation .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer:
  • Pharmacokinetic Profiling: Measure plasma half-life and bioavailability via LC-MS/MS. Poor in vivo activity may stem from rapid clearance (e.g., carboxamide hydrolysis) .
  • Metabolite Identification: Use HR-MS/MS to detect phase I/II metabolites (e.g., de-ethylation of ester analogs) .
  • Dose-Response Refinement: Adjust dosing regimens (e.g., q.d. vs. b.i.d.) in rodent models to align with in vitro IC₅₀ values .

Q. What strategies mitigate synthetic challenges like regioselectivity in pyrazole ring formation?

  • Methodological Answer:
  • Directing Groups: Introduce temporary substituents (e.g., methoxy) at pyrazole C4 to steer electrophilic attacks to C3/C5 positions .
  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24h to 30min) and improves regioselectivity via controlled heating .
  • Protecting Groups: Use tert-butoxycarbonyl (Boc) for carboxamide protection during trifluoromethylation to prevent side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

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